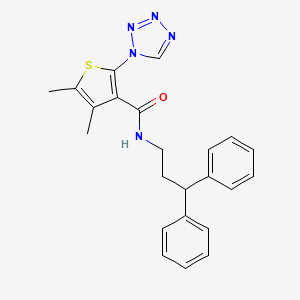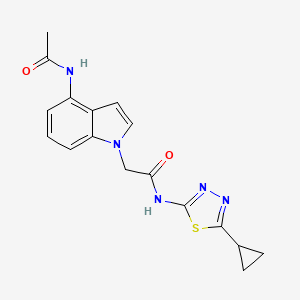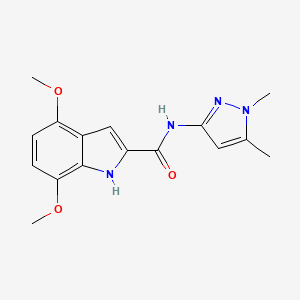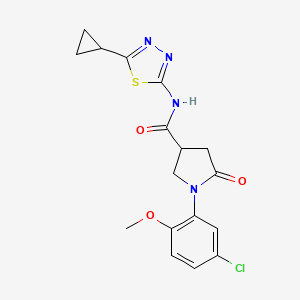![molecular formula C20H20N4O2S2 B11006514 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide](/img/structure/B11006514.png)
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide is a complex organic compound that features a unique combination of thieno[2,3-d]pyrimidine and indole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen heteroatoms in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidine-2-carbaldehyde with 1H-indole-4-acetamide in the presence of a suitable base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and scalability. Purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where thiol groups can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits potential as a bioactive molecule with applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.
Industry: It is utilized in material science for the development of organic semiconductors, corrosion inhibitors, and other functional materials.
Mechanism of Action
The mechanism of action of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of specific biochemical processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidine-2-carbaldehyde
- 1H-indole-4-acetamide
- 2-(4-chlorophenyl)-5-hydroxy-4,5-dimethyl-6-phenyl-5,8-dihydro[2,3-d]pyrimidin-7(6H)-one
Uniqueness
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide is unique due to its combined thieno[2,3-d]pyrimidine and indole structures, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C20H20N4O2S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C20H20N4O2S2/c1-11(2)16-8-13-19(26)23-17(24-20(13)28-16)9-27-10-18(25)22-15-5-3-4-14-12(15)6-7-21-14/h3-8,11,21H,9-10H2,1-2H3,(H,22,25)(H,23,24,26) |
InChI Key |
LHKJNASJKPNUPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B11006433.png)
![3-{2-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B11006435.png)

![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B11006437.png)
![3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11006441.png)
![(2R)-(4-hydroxyphenyl){[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}ethanoic acid](/img/structure/B11006446.png)

![4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11006463.png)

![N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-1,3-thiazol-2-ylglycinamide](/img/structure/B11006466.png)
![{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-5-hydroxy-1-benzofuran-3-yl}(furan-2-yl)methanone](/img/structure/B11006475.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11006484.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11006508.png)

